6-(3,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
6-(3,4-Dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique tricyclic structure, which includes a triazole ring fused with a quinazoline ring system
Preparation Methods
The synthesis of 6-(3,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves a multi-step process. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promising biological activities, including anticancer and antimicrobial properties.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
When compared to other similar compounds, 6-(3,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique tricyclic structure and the presence of methoxy and methyl substituents. Similar compounds include other triazoloquinazolines and triazolopyrimidines, which share some structural features but differ in their specific substituents and overall chemical properties .
Properties
Molecular Formula |
C24H24N4O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C24H24N4O3/c1-14-6-4-5-7-17(14)23-22-18(27-24-25-13-26-28(23)24)10-16(11-19(22)29)15-8-9-20(30-2)21(12-15)31-3/h4-9,12-13,16,23H,10-11H2,1-3H3,(H,25,26,27) |
InChI Key |
AEBJVLGJEBEUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=NC=NN25 |
Origin of Product |
United States |
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